molecular formula C19H17ClN2O2 B11634903 3-chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11634903
M. Wt: 340.8 g/mol
InChI Key: AANSTWYPUPAALT-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with 4-ethylphenyl isocyanate to form an intermediate, which is then cyclized with chloroacetic acid under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[(4-methylphenyl)amino]-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
  • 3-Chloro-4-[(4-ethylphenyl)amino]-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Uniqueness

3-Chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

3-chloro-4-(4-ethylanilino)-1-(3-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C19H17ClN2O2/c1-3-13-7-9-14(10-8-13)21-17-16(20)18(23)22(19(17)24)15-6-4-5-12(2)11-15/h4-11,21H,3H2,1-2H3

InChI Key

AANSTWYPUPAALT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C)Cl

Origin of Product

United States

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